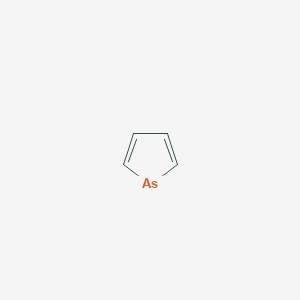

Arsole

描述

Historical Context of Pnictogen Heterocycles Research

The journey to understand arsole is deeply rooted in the broader history of pnictogen heterocycles, a class of compounds containing a Group 15 element (nitrogen, phosphorus, arsenic, antimony, or bismuth) within a ring system.

The conceptualization of arsenic-containing heterocycles dates back to the early 20th century. In the 1920s, chemists Eustace E. Turner and George J. Burrows at the University of Sydney prepared an arsenic analogue of indole, which they intended to name 'this compound'. rsc.org However, this name was initially rejected by the journal editor. rsc.orgcardiff.ac.uk While the parent, unsubstituted 1H-arsole has yet to be isolated in a pure form, the first synthesis of a stable this compound derivative, 1,2,3,4,5-pentaphenylthis compound, was a significant milestone achieved in 1961 by Braye, Hübel, and Caplier. wikipedia.orgcardiff.ac.uk This success, along with subsequent work by researchers like Märkl and Hauptmann, paved the way for the experimental study of the chemical properties of arsoles. cardiff.ac.uk Early synthetic methods often involved the reaction of a 1,4-dilithio- or 1,4-diiodobutadiene derivative with an arsenic dihalide, such as phenylarsenous dichloride (C₆H₅AsCl₂), to form the this compound ring. wikipedia.org For instance, pentaphenylthis compound can be prepared with a 50–93% yield by reacting 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsenous dichloride in ether. wikipedia.org

The research paradigm has since evolved significantly. Modern investigations employ sophisticated computational and spectroscopic techniques to probe the nuanced electronic structures of these molecules. rsc.orgrsc.org There is a general consensus that aromaticity decreases as one moves down Group 15, from phosphorus to arsenic, antimony, and bismuth. rsc.orgrsc.orgggckondagaon.in This is largely attributed to the increasing size and diffuseness of the p-orbitals of the heavier elements, which leads to less effective overlap with the carbon p-orbitals of the butadiene fragment, and a greater preference for pyramidal geometry at the heteroatom. cardiff.ac.ukrsc.org Contemporary research now focuses on leveraging the unique properties of these heavier heterocycles, exploring their potential as ligands in catalysis, and as building blocks for novel optoelectronic and materials applications. uu.sechemistryviews.orgnih.gov

Early Explorations of this compound and its Analogues

Comparative Analysis within the Metallole Family: this compound, Pyrrole (B145914), Phosphole, Stibole, and Bismole Research

This compound belongs to the family of metalloles, which are five-membered rings with the formula C₄H₄E, where E is a p-block element. A comparative analysis with its Group 15 congeners—pyrrole (E=N), phosphole (E=P), stibole (E=Sb), and bismole (E=Bi)—is crucial for understanding its properties.

A defining trend within this family is the decrease in aromaticity and the increase in pyramidalization at the heteroatom as the atomic number increases. cardiff.ac.ukrsc.org Pyrrole is planar and strongly aromatic. wikipedia.org In contrast, this compound is non-planar, with the hydrogen atom bonded to arsenic extending out of the molecular plane, and it is considered only moderately aromatic. wikipedia.org Quantum chemical calculations suggest this compound possesses about 40% of the aromaticity of pyrrole. wikipedia.orgrsc.org This reduced aromaticity means the lone pair of electrons on the arsenic atom is more localized and available for coordination compared to the delocalized lone pair in pyrrole. ggckondagaon.innih.gov This trend continues down the group, with stiboles and bismoles being even less aromatic and more pyramidal. ggckondagaon.inrsc.org This progression directly influences their chemical reactivity and their potential as ligands, with the heavier heterocycles acting as better σ-donors. libretexts.org

| Metallole (C₄H₄EH) | Heteroatom (E) | Aromaticity Trend | Geometry at Heteroatom | Key Characteristic |

|---|---|---|---|---|

| Pyrrole | Nitrogen (N) | Strongly Aromatic | Planar | Well-established aromatic heterocycle in organic chemistry. smolecule.com |

| Phosphole | Phosphorus (P) | Weakly Aromatic | Slightly Pyramidal | Exhibits properties between aromatic and non-aromatic dienes. ggckondagaon.in |

| This compound | Arsenic (As) | Moderately Aromatic | Pyramidal | Lone pair has sufficient coordination ability due to low aromaticity. wikipedia.orgnih.gov |

| Stibole | Antimony (Sb) | Very Weakly Aromatic / Non-Aromatic | More Pyramidal | Increasingly studied for anion sensing applications. rsc.orgthieme-connect.com |

| Bismole | Bismuth (Bi) | Non-Aromatic | Highly Pyramidal | Investigated for phosphorescence due to heavy-atom effect. thieme-connect.comualberta.ca |

Significance of this compound in Contemporary Heterocyclic and Organometallic Chemistry

Despite historical challenges in their synthesis and handling, arsoles are gaining prominence in modern chemistry. Their unique electronic structure, which balances weak aromaticity with the properties of a heavy element, makes them valuable in several fields.

In organometallic chemistry, the ability of arsoles to act as ligands for transition metals is a key area of interest. uu.se The arsenic atom's lone pair, being more available than in phospholes, allows arsoles to form stable complexes. nih.govsmolecule.com These complexes are being explored for their catalytic activity. uu.se For example, arsoles can serve as ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net The formation of η⁵-arsolyl complexes, where the entire ring coordinates to a metal center, has also been demonstrated, showcasing their versatility as ligands. smolecule.com

In materials science, this compound derivatives are emerging as promising components for advanced functional materials. smolecule.com Some this compound-containing polymers have been synthesized and shown to be p-type semiconductors with promising performance in organic thin-film transistors (TFTs). chemistryviews.orgnih.gov Notably, certain this compound derivatives exhibit aggregation-induced emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent in the solid state, with potential applications in sensing and optoelectronics. nih.gov The presence of the heavy arsenic atom can also promote intersystem crossing, making this compound-based materials candidates for applications requiring singlet oxygen generation or phosphorescence. nih.govresearchgate.net Recent research has demonstrated that this compound-containing polymers can be more resistant to oxidation than their phosphole analogues, which is a significant advantage for device stability. chemistryviews.orgshimadzu.com

Structure

2D Structure

属性

CAS 编号 |

287-77-4 |

|---|---|

分子式 |

C4H4As |

分子量 |

127 g/mol |

InChI |

InChI=1S/C4H4As/c1-2-4-5-3-1/h1-4H |

InChI 键 |

RBSJZRXTFLJSDW-UHFFFAOYSA-N |

SMILES |

C1=C[As]C=C1 |

规范 SMILES |

C1=C[As]C=C1 |

产品来源 |

United States |

Synthetic Methodologies for Arsole and Its Derivatives

Challenges in the Isolation of Parent Arsole

The parent, unsubstituted this compound (C₄H₅As) has not been isolated experimentally. Theoretical studies have been employed to understand its molecular geometry and electronic configuration. The challenges in its isolation are similar to those encountered with other heavier C₄H₄MH metalloles where M can be phosphorus, antimony, or bismuth. These challenges are largely attributed to the high reactivity and instability of the parent compound.

Strategies for Substituted this compound Synthesis

To overcome the instability of the parent this compound, research has focused on the synthesis of substituted arsoles, which exhibit greater stability and have been successfully isolated and characterized. These strategies often involve the use of less volatile and safer arsenic precursors and innovative reaction pathways.

Utilizing Non-Volatile Arsenic Precursors

A significant advancement in this compound synthesis has been the move away from volatile and highly toxic arsenic precursors. Modern methods utilize safer, non-volatile arsenic compounds, making the synthesis more practical. researchgate.net Research has demonstrated the successful synthesis of various this compound derivatives using precursors like iododiphenylarsine (B8647801) (Ph₂AsI), diiodophenylarsine (PhAsI₂), and tribromoarsine (AsBr₃). researchgate.net These non-volatile precursors can be reacted with appropriate reagents to construct the this compound ring.

Another approach involves the use of cyclooligoarsines. For instance, perarylarsoles have been synthesized from a cyclooligoarsine, which generates the necessary arsenic diiodide in situ. This species then reacts with dicopper-butadienes to form the penta-arylated arsoles. This method provides a gentler route to these complex this compound derivatives.

In one reported method, tribenzoylarsine (Bz₃As) was synthesized and used as a novel non-volatile and non-pyrophoric precursor for producing metal arsenide nanoparticles. chemrxiv.org The synthesis of Bz₃As was achieved by reacting sodium arsenide with benzoyl chloride. chemrxiv.org

The following table summarizes some non-volatile arsenic precursors and the types of this compound derivatives synthesized from them.

| Non-Volatile Arsenic Precursor | Type of this compound Derivative Synthesized | Reference |

| Iododiphenylarsine (Ph₂AsI) | Arene-substituted arsines | researchgate.net |

| Diiodophenylarsine (PhAsI₂) | Arene-substituted arsines, Peraryl arsoles | researchgate.netlookchem.comnih.gov |

| Tribromoarsine (AsBr₃) | Arene-substituted arsines | researchgate.net |

| Cyclooligoarsines | Perarylarsoles | |

| Tribenzoylarsine (Bz₃As) | InAs Nanocrystals | chemrxiv.org |

Reactions Involving Zirconacyclopentadienes

A versatile method for the synthesis of substituted arsoles involves the use of zirconacyclopentadienes. soton.ac.ukresearchgate.net This strategy allows for the construction of the five-membered carbon backbone of the this compound ring, which then reacts with an arsenic source.

For example, 2,3,4,5-tetraaryl-1-phenylarsoles have been synthesized by reacting zirconacyclopentadienes with diiodophenylarsine, which can be safely generated in situ. lookchem.comnih.gov This reaction provides a pathway to peraryl arsoles, which have shown interesting photophysical properties such as aggregation-induced emission. nih.gov

The general scheme for this reaction is as follows: Formation of Zirconacyclopentadiene followed by reaction with an arsenic halide.

This method has been utilized to synthesize a variety of tetraaryl- and peraryl-arsoles with different substituents on the aryl groups.

Cleavage Reactions in Benzoxathiastannoles and Benzoxathiaarsoles

The cleavage of heterocyclic rings containing both a heteroatom and an arsenic or tin atom provides another route to functionalized arsenic compounds. A study on the cleavage reaction of 2-chloro-1,3,2-benzoxathiathis compound with acyl chlorides, such as acetyl and benzoyl chloride, has been reported. researchgate.netresearchgate.net

The reaction, carried out by refluxing in benzene (B151609) or at room temperature, proceeds through the initial cleavage of the sulfur-arsenic (S-As) bond. researchgate.netresearchgate.net This cleavage leads to the formation of the corresponding o-acylthio derivatives. researchgate.netresearchgate.net This method demonstrates a way to open a pre-formed heterocyclic ring to create a new functionalized organoarsenic compound.

Advanced Functionalization Techniques for this compound Systems

Once the this compound ring system is synthesized, further functionalization can be achieved through various modern organic reactions, enabling the tuning of their electronic and photophysical properties.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been successfully applied to this compound derivatives. wikipedia.orgresearchgate.netlumenlearning.com These reactions allow for the introduction of various substituents onto the this compound core, which can significantly influence their properties.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, has been used to functionalize arsoles. lumenlearning.com For instance, synthesized dithieno[3,4-b:3',4'-d]this compound has been shown to undergo Suzuki-Miyaura coupling reactions. lookchem.com This enables the introduction of aryl or other organic fragments, expanding the diversity of accessible this compound-containing materials.

The general applicability of palladium-catalyzed coupling reactions to aryl halides makes them highly suitable for the functionalization of halogenated this compound derivatives, providing a pathway to complex molecular architectures. rsc.org

Metal-Free Approaches to this compound Derivatives

The development of synthetic routes that avoid toxic and volatile arsenic intermediates, such as arsenic chlorides, is a significant goal in organoarsenic chemistry. One such approach involves the use of arylthis compound oxides and di-Grignard reagents to produce cyclic tertiary organoarsines. researchgate.net This method circumvents the need for arsenous chloride, enhancing the safety and practicality of the synthesis. While broader metal-free strategies are common for other heterocycles, such as the tert-butyl hydroperoxide (TBHP)-promoted synthesis of acridone (B373769) derivatives or the organocatalytic formation of oxazoles, their specific application to this compound synthesis is an evolving area. organic-chemistry.orgrsc.org The core principle of these methods is to use organic reagents and catalysts to facilitate bond formation, avoiding transition metal catalysts that can introduce toxicity and require stringent removal processes. organic-chemistry.orgbeilstein-journals.org

Synthesis of Fused this compound Systems

Fusing the this compound ring with other cyclic structures profoundly influences its electronic properties, stability, and potential applications.

Cycloalkane-Fused Arsoles

The fusion of cycloalkanes to the this compound ring has been shown to directly impact the molecule's stability and photophysical properties. nih.gov Research into 1,2,5-triarylcycloalka[c]arsoles demonstrates that the size of the fused alkane ring is critical. oup.com

For instance, cyclopentane-fused arsoles are notably stable under ambient conditions. In contrast, cyclohexane-fused arsoles tend to undergo gradual decomposition through oxidative ring-opening. nih.gov This instability is attributed to the structural frustration induced in the cyclohexane (B81311) ring upon fusion with the rigid this compound system. nih.gov This structural strain also affects the photophysical properties, leading to significant differences in their Stokes shifts. nih.gov Computational studies have confirmed that the cyclopentane (B165970) moiety is less distorted upon fusion compared to the cyclohexane ring. nih.gov The emission characteristics are also dependent on the fused ring, with cyclopentane-fused arsoles exhibiting aggregation-caused quenching (ACQ) in the solid state, whereas cyclohexane and cycloheptane-fused analogues can display aggregation-induced emission enhancement (AIEE). oup.com

| Fused Cycloalkane | Stability | Emission Phenomenon (Solid State) | Stokes Shift (cm⁻¹) |

| Cyclopentane | Stable | Aggregation-Caused Quenching (ACQ) | 5120 nih.gov |

| Cyclohexane | Decomposes via oxidative ring-opening | Aggregation-Induced Emission Enhancement (AIEE) | 7766 nih.gov |

| Cycloheptane | Stable | Aggregation-Induced Emission Enhancement (AIEE) | Data not specified |

Benzene-Fused Arsoles (Benzarsoles)

The synthesis of benzene-fused arsoles, also known as benzarsoles or dibenzoarsoles, typically involves the condensation of an arsenic source with a dilithiated biphenyl (B1667301) precursor. A common method is the reaction of dichloro(phenyl)arsine with a dilithium (B8592608) intermediate, which is generated in situ from the corresponding dibromo compound. nih.govmdpi.com This approach has been successfully used to create various tetracyclic and pentacyclic fused systems containing arsenic. nih.govmdpi.comresearchgate.net These compounds are of interest for their potential luminescent properties, driven by the "heavy element effect" which can promote phosphorescence. nih.govmdpi.com While many derivatives show weak or no emission at room temperature, some linear pentacyclic and tetracyclic structures exhibit clear phosphorescence in a frozen matrix at 77 K. nih.govmdpi.com

Dithienoarsoles

Dithieno[3,2-b:2′,3′-d]arsoles (DTAs) have emerged as a promising class of arsenic-containing heterocycles due to their enhanced stability and interesting electronic properties. rsc.orgrsc.org A significant advantage in their synthesis is the development of safe and practical procedures that avoid volatile and highly toxic arsenic intermediates. rsc.org One facile method involves the reaction of diiodophenylarsine with 3,3′-dilithio-2,2′-bithiophene. rsc.org Another route starts with the desilylation of a protected bithiophene, followed by reaction with n-BuLi and quenching with dichlorophenylarsine. d-nb.infonih.gov

Unlike their phosphole analogues, the resulting dithienothis compound derivatives are remarkably stable in the presence of air and moisture. rsc.orgrsc.org They exhibit intense photoluminescence in both solution and solid states, making them promising candidates for luminescent materials. rsc.orgrsc.org The structure can be further modified, and the π-conjugated system expanded, through Suzuki–Miyaura coupling reactions. rsc.org

Polymerization Research of this compound-Containing Monomers

The incorporation of this compound units into conjugated polymers is a relatively new but rapidly advancing field aimed at developing novel materials for organic electronics. d-nb.infonih.govrsc.org These polymers often exhibit enhanced stability compared to their phosphorus-containing counterparts. rsc.org

Polymers containing dithieno[3,2-b:2′,3′-d]this compound have been synthesized via palladium-catalyzed methods such as Stille and Suzuki-Miyaura coupling reactions. d-nb.inforsc.orgoup.com For example, a soluble copolymer was obtained through a microwave-assisted Stille polymerization of a dibrominated dithienothis compound monomer with a stannylated comonomer. d-nb.infonih.govresearchgate.net These polymers have been shown to be p-type semiconductors with promising hole mobility, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. d-nb.inforsc.org To date, this compound-containing polymers have achieved hole mobilities as high as 0.08 cm² V⁻¹ s⁻¹ in OFETs and have been used in bulk heterojunction solar cells, yielding power conversion efficiencies of around 4%. nih.govrsc.org

| Polymerization Method | Monomers | Polymer Properties | Application / Finding |

| Stille Coupling d-nb.infonih.gov | Dibrominated Dithienothis compound, Stannylated Benzodithiophene | Soluble, Mn = 12.3 kDa, PDI = 1.9 | p-type semiconductor with hole mobility of 0.08 cm² V⁻¹ s⁻¹ in OFETs. d-nb.infonih.gov |

| Suzuki-Miyaura Coupling rsc.orgoup.com | Dithienothis compound derivatives | Main-chain type polymer | Forms a luminescent film; emission colors can be tuned by comonomers. rsc.orgoup.com |

Synthesis of Poly(vinylene-arsine)

Poly(vinylene-arsine)s represent another class of organoarsenic polymers. Their synthesis has been achieved through a free-radical alternating copolymerization process. acs.orgacs.orgnih.gov This method involves the reaction of a cyclooligoarsine, which acts as an atomic biradical equivalent, with an acetylenic compound like phenylacetylene (B144264). acs.orgacs.org

The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions or by photoirradiation at room temperature. acs.orgacs.org For example, the polymerization of pentamethylpentacycloarsine or hexaphenylhexacycloarsine with phenylacetylene yields the corresponding poly(vinylene-arsine)s. acs.orgacs.orgspsj.or.jp The resulting polymers are soluble in common organic solvents, and their number-average molecular weights have been reported in the range of 3,900 to 11,500 g/mol . acs.orgacs.org A key finding is that the trivalent arsenic in the polymer backbone shows a degree of insensitivity to oxidation. acs.orgacs.orgnih.gov

| Cyclooligoarsine | Acetylenic Comonomer | Initiator/Condition | Number-Average Molecular Weight (Mn) |

| Pentamethylpentacycloarsine | Phenylacetylene | AIBN, reflux acs.orgacs.org | 11,500 acs.orgacs.org |

| Hexaphenylhexacycloarsine | Phenylacetylene | AIBN, reflux acs.orgacs.org | 3,900 acs.orgacs.org |

| Pentamethylpentacycloarsine | Phenylacetylene | Xenon lamp, room temp. acs.orgacs.org | Polymer obtained |

Theoretical and Computational Investigations of Arsole

Quantum Chemical Studies on Arsole Electronic Structure and Geometry

Quantum chemistry, also known as molecular quantum mechanics, utilizes quantum mechanics to calculate electronic contributions to the physical and chemical properties of molecules wikipedia.org. These studies involve solving approximations of the Schrödinger equation to determine the electronic structure and predict properties such as bond lengths, bond angles, and energy levels solubilityofthings.comwikipedia.orgnih.gov. For this compound, theoretical calculations have focused on its molecular geometry and electronic configuration, especially since the parent compound has not been isolated in pure form wikipedia.org.

Calculations suggest that while pyrrole (B145914) is planar, heavier metalloles like phosphole and this compound are not, with the pnictogen-bonded hydrogen atom positioned out of the plane wikipedia.org. The non-planarity of this compound is a key feature revealed by these computational studies rsc.org.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties ossila.comwikipedia.org. The HOMO represents the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty ossila.com. The energy difference between the HOMO and LUMO, known as the band gap, is an important indicator of electronic behavior rsc.org.

Studies on this compound and its derivatives have involved the analysis of their frontier molecular orbitals to understand their electronic transitions and potential reactivity rsc.org. The characteristics of the HOMO and LUMO, including their energy levels and spatial distribution, play a significant role in determining how this compound interacts with other molecules ossila.com.

Polarizability and Hyperpolarizability Calculations

Theoretical investigations have also included calculations of the polarizability and hyperpolarizability of this compound and its derivatives . Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability relates to non-linear optical properties. These calculations provide insights into the electronic response of this compound to electric fields and its potential applications in materials science, although specific detailed findings for this compound were not extensively detailed in the search results provided .

Aromaticity Assessment of this compound and its Derivatives

The aromaticity of this compound has been a topic of considerable debate and investigation within the chemical community wikipedia.orgresearchgate.netepa.govbenthamscience.com. Aromaticity is a key concept that describes the enhanced stability of cyclic, planar molecules with a delocalized pi electron system, typically following Hückel's rule (4n+2 π electrons) quizlet.comucalgary.ca.

Historical Debates and Evolving Concepts of this compound Aromaticity

Historically, the aromaticity of this compound and its derivatives has been debated from both experimental and theoretical standpoints wikipedia.orgsolubilityofthings.comossila.comresearchgate.netepa.govbenthamscience.comucalgary.ca. Early considerations were influenced by arsenic being in the same group as nitrogen, leading to comparisons with pyrrole, a known aromatic compound rsc.org. However, the observed non-planarity of this compound challenged the notion of significant aromaticity wikipedia.orgrsc.org. The concept of aromaticity itself has evolved, with a recognition that it is not a simple yes/no property but rather a continuous spectrum, and various criteria are needed for its assessment mdpi.com.

Quantitative Aromaticity Criteria (e.g., NICS, GIMIC)

To quantitatively assess the aromaticity of this compound, researchers have employed various criteria, including magnetic criteria such as Nucleus Independent Chemical Shift (NICS) and Gauge Including Magnetically Induced Current (GIMIC) epa.govbenthamscience.commdpi.com. NICS is a local measure of the induced magnetic field within a ring, while GIMIC calculates the magnetically induced ring currents mdpi.comresearchgate.net. Diatropic ring currents are typically associated with aromaticity, while paratropic currents indicate antiaromaticity researchgate.net.

A 2005 review combined with quantum chemical calculations using the GIMIC method concluded that this compound itself is "moderately" aromatic, possessing a ring current approximately 40% that of pyrrole wikipedia.orgepa.govbenthamscience.combenthamdirect.com. However, it was noted that a comparable ring current was calculated for cyclopentadiene, which is generally considered non-aromatic wikipedia.org. This highlights the complexity in definitively classifying this compound's aromaticity based solely on ring current strength compared to other reference compounds wikipedia.org.

Influence of Molecular Planarity and Heteroatom Lone Pair

The degree of planarity and the involvement of the heteroatom's lone pair are critical factors influencing the aromaticity of heterocyclic compounds wikipedia.orgsolubilityofthings.comresearchgate.netepa.govyoutube.comimperial.ac.uk. For a lone pair to contribute to the aromatic pi system, it typically needs to reside in a p-orbital that is parallel to the other p-orbitals in the ring ucalgary.cayoutube.com.

In this compound, the non-planar structure and the nature of the arsenic atom's lone pair affect its participation in the cyclic conjugation wikipedia.orgrsc.org. The arsenic atom's ability to effectively donate its lone pair electrons into the ring's pi system is inhibited by the non-planarity rsc.org. This geometric distortion is considered a primary reason for this compound being notably less aromatic than pyrrole rsc.org. While pyrrole is planar and its nitrogen lone pair readily contributes to the 6-electron pi system, the puckered structure of this compound limits the overlap of the arsenic lone pair with the carbon p-orbitals of the ring wikipedia.orgrsc.org.

The debate surrounding this compound's aromaticity underscores the intricate relationship between molecular structure, electronic delocalization, and the criteria used to define aromaticity in heteroaromatic systems, particularly those containing heavier pnictogen atoms.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6398625 |

| Pyrrole | 1100 |

| Phosphole | 123791 |

| Cyclopentadiene | 8021 |

Interactive Data Table (Example - Illustrative data based on search results, actual interactive functionality depends on the environment)

Effect of Substituents on this compound Aromaticity

The aromaticity of this compound has been a subject of debate, with computational studies providing valuable insights. Unlike the highly aromatic pyrrole, this compound exhibits only moderate aromaticity, estimated to be around 40% of that of pyrrole wikiwand.comwikipedia.org. The degree of aromaticity can be influenced by the presence and nature of substituents on the this compound ring researchgate.net.

Computational methods, such as the gauge-including magnetically induced currents (GIMIC) method, have been used to quantitatively measure the induced ring current strength, a key indicator of aromaticity researchgate.nethelsinki.fi. Studies comparing this compound with other five-membered heterocycles like pyrrole and phosphole using methods like GIMIC have shown this compound to be less aromatic than pyrrole and phosphole researchgate.net.

The impact of substituents on aromaticity can be significant. Inductive and steric effects of various substituents can fine-tune the extent of aromaticity in this compound derivatives researchgate.net. Even subtle changes in aromaticity due to substituents can have a notable impact on the chemical behavior of these compounds researchgate.net.

Computational analyses using various aromaticity indices, including aromatic stabilization energies (ASE), magnetic susceptibility exaltations (Λ), nucleus-independent chemical shifts (NICS), and bond length alternations (HOMA), have been employed to assess the aromatic character of this compound and its derivatives researchgate.net. While different approaches may yield varying relative degrees of aromaticity, they often show consistent trends regarding the effect of structural modifications researchgate.net.

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms and pathways of reactions involving this compound derivatives. These approaches can elucidate transition states, activation energies, and the influence of catalysts or reagents on the reaction outcome escholarship.org.

Computational studies can help in understanding the reactivity of the arsenic atom and the this compound ring system. For instance, theoretical investigations can explore the coordination behavior of the arsenic atom with metal centers, which can significantly affect the properties of this compound derivatives sigmaaldrich.comrsc.org. Computational methods are also used to estimate reaction mechanisms, such as arsenic halogenation reactions of this compound derivatives researchgate.net.

While computational modeling is a valuable tool for predicting reaction pathways and energies, it's important to note that the accuracy of these predictions can depend on the complexity of the system and the chosen computational methods acs.org. Studies have highlighted the need for careful consideration and validation of computational results, especially for complex multi-molecular reactions in solution acs.org.

Computational studies focusing on reaction mechanisms often involve techniques like Density Functional Theory (DFT) and ab initio calculations to determine the energetics and structural changes along a reaction coordinate escholarship.orgresearchgate.net. These methods can help identify intermediates and transition states, providing a detailed picture of how a reaction proceeds escholarship.org.

Modeling Structural Variation and Photophysical Properties

Computational methods are extensively used to model the structural variations and predict the photophysical properties of this compound derivatives. These properties, including absorption and emission wavelengths and quantum yields, are crucial for potential applications in organic electronics and photonics sigmaaldrich.comrsc.orgresearchgate.net.

Density Functional Theory (DFT) and time-dependent Density Functional Theory (TD-DFT) are common computational approaches for studying the electronic structure and excited states of molecules, which are directly related to their photophysical properties rsc.orgfao.orgmdpi.com. By modeling the electronic transitions, computational studies can predict absorption and emission spectra mdpi.com.

The structural variations in this compound derivatives, such as the introduction of different substituents or the fusion of additional rings, can significantly impact their photophysical properties sigmaaldrich.comrsc.orgresearchgate.netresearchgate.netresearchgate.net. Computational modeling helps to understand the relationship between the molecular structure and the observed optical properties sigmaaldrich.comrsc.org. For example, studies on benzo[b]this compound derivatives have used computational methods to explain how substituents affect emission color and quantum yield sigmaaldrich.comrsc.org.

Computational calculations can also reveal the effects of structural distortions on photophysical properties. For instance, studies on cycloalkane-fused arsoles have used DFT calculations to attribute differences in stability and photophysical properties, such as Stokes shifts, to the distortion of the fused rings researchgate.net.

Furthermore, computational investigations can explore the effects of the arsenic substituent on the structural relaxation and stability in the photo-excited state, which can influence the photophysical behavior, such as red-shifted emissions observed with bulky substituents researchgate.net.

Computational modeling is also used to study the photophysical properties of molecular aggregates involving this compound derivatives, providing insights into how intermolecular interactions affect their optical behavior fao.org.

Table 1: Computational Methods and Studied Properties

| Computational Method | Properties Investigated |

| Gauge-Including Magnetically Induced Currents (GIMIC) | Aromaticity (Ring Current Strength) researchgate.nethelsinki.fi |

| Density Functional Theory (DFT) | Electronic Structure, Geometry, Energetics, Reaction Mechanisms, Photophysical Properties escholarship.orgrsc.orgresearchgate.netfao.org |

| Time-Dependent Density Functional Theory (TD-DFT) | Excited States, Absorption and Emission Spectra, Photophysical Properties rsc.orgmdpi.com |

| Ab initio calculations | Electronic Structure, Energetics, Reaction Mechanisms escholarship.orgresearchgate.net |

| Aromaticity Indices (ASE, Λ, NICS, HOMA) | Aromaticity researchgate.net |

Table 2: Effect of Fused Cycloalkanes on Photophysical Properties of 1,2,5-Triarylcycloalka[c]arsoles

| Fused Cycloalkane | Stability (Ambient Conditions) | Stokes Shift (cm⁻¹) | Aggregation-Induced Emission Enhancement (AIEE) |

| Cyclopentane (B165970) | Stable | 5120 | Aggregation-Caused Quenching (ACQ) |

| Cyclohexane (B81311) | Gradually decomposed | 7766 | AIEE |

| Cycloheptane | Not specified | Not specified | AIEE |

Reactivity and Mechanistic Studies of Arsole Compounds

Oxidative Reactivity of Arsoles

The oxidative reactivity of arsoles has been investigated, particularly concerning ring-opening processes and their tolerance to oxidation compared to phospholes.

Oxidative Ring-Opening Reactions (e.g., via Ultraviolet Irradiation, Singlet Oxygen)

Oxidative ring-opening reactions of arsoles have been observed, and these can be initiated by methods such as ultraviolet (UV) irradiation and the generation of singlet oxygen. For instance, the oxidative ring-opening of arsoles can proceed efficiently under UV irradiation. oup.comresearchgate.net Singlet oxygen, generated through the heavy-atom effect of the arsenic atom, can trigger an oxidative ring-opening reaction. oup.com This process can lead to the formation of products such as phenylarsonic acid, which can potentially be recycled for the synthesis of arsoles. oup.comresearchgate.net Studies on cycloalkane-fused arsoles have shown that their stability under ambient conditions can vary depending on the fused ring size, with some undergoing gradual decomposition via oxidative ring-opening. researchgate.netresearchgate.net

Comparative Oxidation Tolerance with Phospholes

Arsoles have demonstrated a higher tolerance to oxidation compared to their phosphorus analogues, phospholes. The trivalent arsenic atoms in arsole derivatives exhibit high resistance to oxidation in air, whereas phospholes are easily oxidized to their pentavalent states. researchgate.net This enhanced oxidative stability of arsoles is a significant difference when comparing the chemistry of these two classes of metalloles. researchgate.net

Substitution Reactions within the this compound Ring

Substitution reactions can occur within the this compound ring, including nucleophilic substitution at the arsenic atom and other unusual substitution patterns.

Nucleophilic Substitution at the Arsenic Atom

Nucleophilic substitution at the arsenic atom in arsoles has been observed. anu.edu.au For example, attempts to deprotonate the terminal carbon in certain arsoles have led instead to nucleophilic substitution at the arsenic center. anu.edu.au Compared to phosphanes, tertiary arsanes generally exhibit a less pronounced nucleophilic character, and this is further reduced in the aromatic this compound system. bris.ac.uk Studies have explored nucleophilic substitution at arsenic centers, noting the chemical similarity and differences compared to phosphorus. d-nb.info

Unusual Substitution Patterns and Mechanistic Elucidation

Unusual substitution patterns have been noted in this compound chemistry. For instance, reactions involving tert-butyl hypochlorite (B82951) adducts of arsoles with organolithium compounds have surprisingly yielded 3-substituted arsoles. bris.ac.uk The mechanism proposed for this transformation involves an SN2' substitution followed by aromatization through the elimination of tert-butanol. bris.ac.uk The bulky tert-butyl group is thought to play a role in inducing the SN2' mechanism by sterically hindering nucleophilic attack at the heteroatom. bris.ac.uk This highlights that substitution reactions in arsoles can proceed through mechanisms influenced by steric factors and the specific reaction conditions.

Ring Transformation Reactions (e.g., Arsolyl Ligand Migration)

Ring transformation reactions, such as the migration of arsolyl ligands, have been observed in the chemistry of this compound compounds, particularly in coordination complexes. The base-induced migration of an arsolyl ligand to an adjacent cyclopentadienyl (B1206354) ring has been demonstrated. anu.edu.au This represents an example of an arsenide group undergoing migration while retaining a lone pair. anu.edu.au Such ligand migration can lead to the formation of new complex structures. anu.edu.au Arsolyl ligands have been shown to support intermetallic bonding in certain complexes. mdpi.com

Compound Names and PubChem CIDs:

Coordination Chemistry of Arsole Ligands

Arsoles and Arsolyls as Ligands in Organometallic Complexes

Arsoles and their anionic counterparts, arsolyls, function as ligands in a variety of organometallic complexes. Arsolyl ligands, formally anionic, can act as pentahapto (η⁵) ligands, mimicking the coordination mode of cyclopentadienyl (B1206354) ligands. However, the chemistry of η⁵-arsolyls is less explored compared to that of η⁵-phospholyls. Examples of transition metal complexes featuring η⁵-arsolyl ligands include those with d⁶-pseudo-octahedral metal centers, such as certain manganese and rhenium complexes [M(CO)₃(η⁵-AsC₄Ph₄)] (M = Mn, Re) and ferrocene (B1249389) analogues [Fe(η⁵-AsC₄Me_nH₄_n)₂] (n = 0, 2, 4). nih.gov

Beyond η⁵ coordination, arsoles and arsolyls can also engage in other bonding modes, including σ-arsolyl coordination. Mononuclear σ-arsolyl complexes of molybdenum, for instance, have demonstrated reactivity towards electrophilic attack at the arsenic atom. researchgate.net Dibenzoarsole derivatives, also known as 9-arsafluorenes, have been synthesized and their coordination chemistry investigated, revealing that the ligand topology and arsenic substituents influence their reactivity. These ligands can exhibit flexible coordination modes. researchgate.net

The coordination ability of the arsenic atom's lone pair in arsoles is significant due to the relatively low aromaticity of the this compound ring. This allows for the formation of complexes where the this compound acts as a Lewis base, donating the lone pair to a metal center. researchgate.net

Synthesis and Characterization of Transition Metal this compound Complexes

The synthesis of transition metal complexes incorporating this compound and arsolyl ligands often involves reactions between metal precursors and the respective this compound or arsolyl species. Characterization of these complexes typically employs various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as elemental analysis and X-ray diffraction for structural determination. mdpi.comajol.infoanalis.com.myajol.infowisdomlib.orgnih.gov

Complexes with Group 6 Metals (e.g., Molybdenum, Tungsten)

Group 6 metals like molybdenum and tungsten form complexes with this compound and arsolyl ligands. A μ-arsolyl complex, [Mo(AsC₄Me₄)(CO)(η-C₅H₅)], can serve as a metallo-ligand for constructing μ-arsolido bridged heterobimetallic complexes. researchgate.net Examples include complexes formed with chromium, manganese, gold, and iron, such as [MoCr(μ-AsC₄Me₄)(CO)₈(η⁵-C₅H₅)], [MoMn(μ-AsC₄Me₄)(CO)₅(η⁵-C₅H₄Me)], [MoAu(μ-AsC₄Me₄)(C₆F₅)(CO)₃(η⁵-C₅H₅)], and [MoFe(μ-AsC₄Me₄)(CO)₅(η⁵-C₅H₅)₂]PF₆. researchgate.net These heterobimetallic complexes can be synthesized via reactions with appropriate metal precursors like [Cr(THF)(CO)₅], [Au(C₆F₅)(THT)], [Mn(THF)(CO)₂(η⁵-C₅H₄Me)], and [Fe(THF)(CO)₂(η⁵-C₅H₅)]PF₆. researchgate.net

Mononuclear σ-arsolyl complexes of molybdenum have been shown to react with electrophiles at the arsenic center, including reactions with activated alkynes that yield metallacycles. researchgate.net Arsolene complexes with molybdenum and tungsten have also been described. researchgate.net

While not specifically focused on arsoles, research on molybdenum and tungsten metal organic decomposition complexes with other ligands provides insight into general synthesis and characterization techniques for Group 6 metal complexes, such as reactions of metal hexacarbonyls with ligands and characterization by NMR, FTIR, and TGA. rit.edu Studies on dinitrogen-bridged Group 6-gold heterobimetallic complexes also highlight synthetic approaches and characterization methods for complexes involving molybdenum and tungsten. nih.gov

Complexes with Group 8 Metals (e.g., Iron, Ruthenium)

Group 8 metals, such as iron and ruthenium, also form complexes with this compound and arsolyl ligands. Ferrocene analogues featuring η⁵-arsolyl ligands, [Fe(η⁵-AsC₄Me_nH₄_n)₂] (n = 0, 2, 4), are known examples. nih.gov These complexes involve d⁶-pseudo-octahedral iron centers. nih.gov

Arsolene complexes with ruthenium have also been reported. researchgate.net The synthesis and characterization of other ruthenium complexes, such as ruthenium amidinate complexes, illustrate typical methods used for Group 8 metal complexes, including synthesis from metal precursors and characterization by NMR, TGA, and X-ray structure analysis. harvard.edu Ruthenium, like iron, can form aqueous cations in lower oxidation states (+2 and +3). pharmacy180.com

Complexes with Group 9 Metals (e.g., Cobalt, Rhenium, Manganese)

Complexes of arsoles and arsolyls with Group 9 metals like cobalt, rhenium, and manganese have been synthesized and characterized. η⁵-arsolyl complexes of rhenium and manganese, [M(CO)₃(η⁵-AsC₄Ph₄)] (M = Mn, Re), are among the limited examples of transition metal complexes where an arsolyl ligand acts as a pentahapto cyclopentadienyl mimic. nih.gov

Cobalt carbonyl reacts with arsoles to produce η⁵-arsolyl complexes such as [Co(CO)₂(η⁵-AsC₄R₄)]. nih.gov These cobalt complexes can act as ditopic donors to other metal centers, including platinum and gold, through both conventional As→M and polar-covalent Co→M interactions. nih.gov The synthesis of these cobalt arsolyl complexes typically involves heating cobalt carbonyl with As-phenyl arsoles under anaerobic conditions. nih.gov Structural characterization confirms the η⁵-arsolyl coordination, with the arsenic atom slightly displaced from the plane of the heterocycle carbon atoms. nih.gov

Manganese carbonyl complexes bearing phospholyl and arsolyl ligands have also been prepared. researchgate.net For instance, tetraphenyl-arsolyl complexes of manganese and rhenium, [M(CO)₅(σ-AsC₄Ph₄)] (M = Mn or Re), can lose carbon monoxide upon heating to yield the corresponding η-arsolyl complexes [M(CO)₃(η-AsC₄Ph₄)]. researchgate.net These η-arsolyl complexes can also be obtained through reactions of dithis compound compounds with dimanganese decacarbonyl or by the reaction of tetraphenyl-1-trimethylsilylthis compound with [Mn(CO)₅Cl]. researchgate.net

Complexes with Group 10 Metals (e.g., Palladium, Platinum)

Palladium and platinum, members of Group 10, form complexes with this compound-based ligands. Dibenzothis compound derivatives have been used to synthesize palladium and platinum complexes. researchgate.net The crystal structures of these complexes have been investigated, showing that the biphenyl (B1667301) backbone in bridged bidentate dibenzothis compound ligands allows for flexible coordination. researchgate.net

Complexes where cobalt η⁵-arsolyls act as ditopic donors to platinum(II) centers have been synthesized. nih.gov In such complexes, the arsolyl ligand can chelate to the platinum center, forming a five-coordinate platinum species with a square-planar geometry around platinum, in addition to a Co→Pt interaction. nih.gov

General methods for the synthesis of palladium(II) and platinum(II) complexes with other ligands, such as Schiff bases or thiolate ligands, often involve reactions of metal precursors like K₂[PdCl₄], K₂[PtCl₄], Pd(cod)Cl₂, Pd(cod)ClMe, or Pt(DMSO)₂Cl₂ with the ligands in suitable solvents. ajol.infoajol.infonih.govrsc.orgmdpi.com Characterization techniques include elemental analysis, IR, NMR, UV-Vis spectroscopy, and X-ray crystallography, which confirm the coordination modes and geometry, often square planar for Pd(II) and Pt(II) complexes. ajol.infoajol.infonih.govmdpi.com

Complexes with Group 11 Metals (e.g., Gold)

Gold, a Group 11 metal, can also form complexes with this compound and arsolyl ligands. The lone pair on the arsenic atom in arsoles can coordinate to gold(I) centers. researchgate.net For example, a gold(I) chloride complex of 1,2,3,4,5-pentaphenylthis compound has been synthesized. researchgate.net The formation of this complex was observed to cause a blue-shift in the emission from the free this compound ligand. researchgate.net

Heterobimetallic complexes involving molybdenum and gold, bridged by a μ-arsolido ligand, have been synthesized. researchgate.net These complexes, such as [MoAu(μ-AsC₄Me₄)(C₆F₅)(CO)₃(η⁵-C₅H₅)], are formed through reactions of the molybdenum arsolyl complex with gold precursors. researchgate.net

Cobalt η⁵-arsolyl complexes can also serve as ditopic donors to gold(I) centers through As→Au and Co→Au interactions. nih.gov

General approaches to synthesizing gold(I) complexes with phosphine (B1218219) ligands involve reacting gold(I) precursors like chloro(dimethyl sulfide)gold(I) with the desired ligand. mdpi.comnih.gov Characterization of gold complexes often utilizes elemental analysis, NMR, IR, and UV-Vis spectroscopy, and X-ray crystallography. mdpi.comnih.govrsc.org

Binding Modes and Ligand Topologies of this compound Systems

This compound ligands can coordinate to metal centers through several distinct binding modes, analogous to their cyclopentadienyl counterparts, but with variations influenced by the presence of the less electronegative arsenic atom. These modes include σ-bonding, π-bonding with varying hapticities, and bridging coordination. The specific ligand topology and the nature of substituents on the this compound ring significantly influence the observed coordination behavior. researchgate.net

σ-Arsolyl (η¹-Bonding) Complexes

In σ-arsolyl complexes, the this compound ligand is bound to the metal center through a single σ bond, typically involving the arsenic atom or a carbon atom of the ring. This η¹-bonding mode is analogous to that observed for cyclopentadienyl ligands in certain complexes. fiveable.me Mononuclear σ-arsolyl complexes of metals like molybdenum, tungsten, and iron have been prepared via transmetalation reactions from corresponding stannyl (B1234572) reagents. anu.edu.au These complexes can exhibit reactivity at the arsenic atom, including electrophilic attack. researchgate.net

π-Arsole (η⁵-Bonding) Complexes

This compound ligands can also engage in π-bonding with metal centers, where the metal interacts with the π electron system of the this compound ring. The most common π-bonding mode is pentahapto (η⁵), where the metal is coordinated to all five atoms of the this compound ring, similar to the bonding in ferrocene analogues. nih.gov, wikipedia.org This η⁵-coordination involves the overlap of the this compound ring's π molecular orbitals with the metal's s, p, and d orbitals. wikipedia.org, ucoz.com While η⁵-arsolyl complexes acting as cyclopentadienyl mimics are known for metals like manganese and rhenium, and in ferrocene analogues, their chemistry is less extensive compared to their phospholyl counterparts. nih.gov Heating cobalt carbonyl with As-phenyl arsoles, for instance, can yield air-sensitive η⁵-arsolyl complexes of cobalt. nih.gov The geometry in these η⁵ complexes often shows a distorted pentagonal pyramid around the metal and the this compound ring, with contracted angles at the arsenic vertex. nih.gov Although η⁵ is the most prevalent, other hapticities like η⁴ have also been observed for this compound ligands. anu.edu.au

Bridging Arsolyl Moieties

Arsolyl ligands can bridge between two or more metal centers, forming bi- and trimetallic complexes. This bridging can occur through the arsenic atom or through the π system of the this compound ring, or a combination thereof. Bridging arsolyl moieties can be prepared from monohapto-arsolyl metalloligands, leveraging the Lewis basicity of the heteroatom to coordinate additional metal fragments. anu.edu.au For example, a μ-arsolyl complex of molybdenum has been used to construct μ-arsolido bridged heterobimetallic complexes with chromium, manganese, gold, and iron. researchgate.net, rsc.org

Structure-Reactivity Relationships in this compound Metal Complexes

For instance, mononuclear σ-arsolyl complexes of molybdenum have shown reactivity towards electrophiles at the arsenic atom. researchgate.net The ability of η⁵-arsolyl complexes to act as ditopic donors through both the arsenic atom and the metal center can lead to the formation of intermetallic dative bonds. nih.gov The different ligand topologies and arsenic substituents in dibenzothis compound ligands govern their reactivity, as seen in the susceptibility of the benzothis compound (B14756793) substituent to metal insertion in an allylic palladium complex. researchgate.net, acs.org, diva-portal.org

Research findings highlight the influence of the this compound moiety on the electronic properties and reactivity of conjugated systems. researchgate.net The coordination of transition metals to this compound-containing compounds can also affect their optical properties. researchgate.net Understanding these structure-reactivity relationships is crucial for designing this compound-containing materials with tailored properties for various applications, including optoelectronics and catalysis. researchgate.net

Advanced Applications of Arsole Containing Materials

Catalytic Applications of Arsole-Based Compounds

The exploration of low-valent and low-coordinated organoarsenic compounds has revealed their potential in homogeneous catalysis. uu.se As heavier analogs to the well-studied phosphorus compounds, arsoles offer distinct properties, including strong π-acceptor strengths, that make them attractive for ligand design in catalytic applications. uu.se

This compound-based compounds have been successfully employed as pre-catalysts in homogeneous catalytic reactions. cardiff.ac.uk Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, which is typically a liquid phase for these systems. youtube.com The catalyst precursor, in this case the this compound derivative, is converted into the catalytically active species under the reaction conditions. mdpi.com A notable first in this field was the use of a benzo-fused diaza-benzyloxy-arsole as a pre-catalyst for the homogeneous hydroboration of aldehydes. cardiff.ac.uk This demonstrated the viability of arsenic-based systems in mediating synthetically important transformations. cardiff.ac.uk

A significant application of this compound-based catalysis is the hydroboration of aldehydes. cardiff.ac.uk In a key study, a benzo-fused diaza-benzyloxy-arsole (compound 3 in the study) proved to be an excellent catalyst for the hydroboration of various aldehyde substrates using pinacolborane (HBPin). cardiff.ac.uk The reactions proceeded under mild conditions, with many substrates achieving quantitative conversion to the corresponding borate (B1201080) ester in as little as 30 minutes. cardiff.ac.uk For instance, using 10 mol% of the catalyst, 4-(trifluoromethyl)benzaldehyde (B58038) was fully converted in 30 minutes, and even more electron-rich aldehydes like 4-methoxybenzaldehyde (B44291) were successfully reduced, yielding the product in 92% after 2 hours. cardiff.ac.uk This marked the first example of a homogeneous As(III) catalyst being used for hydroboration. cardiff.ac.uk

Catalytic Performance of Benzo-fused Diaza-benzyloxy-arsole in Aldehyde Hydroboration cardiff.ac.uk

| Substrate | Catalyst Loading (mol%) | Time | Conversion/Yield |

|---|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | 10 | 30 min | Quantitative Conversion |

| 4-Methoxybenzaldehyde | 10 | 2 h | 92% Isolated Yield |

| Terephthalaldehyde (bis-aldehyde) | 20 | 6 h | 89% Isolated Yield |

| 4-(2-Pyridyl)benzaldehyde | 10 | 30 min | 92% Yield (aldehyde reduction only) |

A key feature distinguishing arsenic from phosphorus in catalyst design is its reduced Lewis acidity. cardiff.ac.ukcardiff.ac.uk Lewis acidity traditionally relates to a molecule's ability to accept an electron pair, which in catalysis can influence substrate activation. mdpi.comacs.org The reduced Lewis acidity of the arsenic center in this compound-based catalysts provides unique functional group tolerances compared to analogous phosphorus-based catalysts. cardiff.ac.uk For example, in the hydroboration of 4-(2-pyridyl)benzaldehyde, the this compound-based catalyst selectively reduced the aldehyde group while leaving the typically reactive pyridine (B92270) group untouched. cardiff.ac.uk This is in contrast to related phospholene pre-catalysts which are known to reduce pyridines. cardiff.ac.uk This selectivity highlights how the distinct electronic nature of arsenic can be exploited to design catalysts with novel reactivity and chemoselectivity. cardiff.ac.uk

When compared to their phosphole (phosphorus-containing) analogues, this compound-based catalysts exhibit intriguing differences in reactivity and stability. researchgate.net While phosphole-based systems are also used for hydroboration, the this compound catalysts demonstrate unique selectivities due to their reduced Lewis acidity. cardiff.ac.ukrsc.org In some palladium-catalyzed reactions like Stille polymerization, the weaker donicity of arsine ligands compared to phosphine (B1218219) ligands is advantageous, as the arsenic atom is less likely to detrimentally bind to the palladium catalyst, allowing the polymerization to proceed effectively. nih.gov Furthermore, studies have shown that 2,5-diarylarsoles are significantly more stable in air than their phosphole counterparts. researchgate.netnih.gov This enhanced stability, coupled with their unique catalytic activity, makes arsoles promising alternatives to phospholes in certain applications. researchgate.netresearchgate.net

Exploiting Reduced Lewis Acidity of Arsenic in Catalyst Design

Optoelectronic and Photophysical Properties of Arsoles and Polymers

This compound-containing materials, particularly π-conjugated polymers, are gaining attention for their unique optoelectronic and photophysical properties. researchgate.netresearchgate.netchemrxiv.orgrsc.org The incorporation of the heavier arsenic atom influences the electronic structure, leading to distinct emission behaviors and potential applications in devices like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The emission properties of this compound derivatives are highly tunable through chemical modification. researchgate.netrsc.org Many arsoles are luminescent, with some exhibiting intense emission in the solid state, a property known as aggregation-induced emission (AIE). researchgate.net For example, 2,3,4,5-tetraaryl-1-phenylarsoles are weakly emissive in solution but show intense emission in the solid state, with photoluminescence quantum yields (PLQY) reaching up to 0.61. researchgate.net The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.comavantama.com

This compound-containing polymers also display interesting photophysical characteristics. An this compound-containing π-conjugated polymer synthesized via a post-transformation technique showed orange photoluminescence with an emission maximum (Emax) at 600 nm and a quantum yield (Φ) of 0.05. nih.govresearchgate.net The emission color and quantum yield can be significantly affected by substituents on the this compound ring and by coordination to a metal. researchgate.netrsc.org For instance, fusing arsoles with other heteroarene systems can enhance phosphorescence, a phenomenon where energy is released slowly as light from a triplet excited state. researchgate.netresearchgate.net This heavy-atom effect, where the arsenic atom enhances intersystem crossing from singlet to triplet states, makes arsoles promising for phosphorescent materials. researchgate.netresearchgate.net

Photophysical Properties of Selected this compound-Containing Materials

| Compound Type | Emission Maximum (Emax) | Quantum Yield (Φ) | Key Property | Reference |

|---|---|---|---|---|

| Peraryl Arsoles (solid state) | Not specified | up to 0.61 | Aggregation-Induced Emission (AIE) | researchgate.net |

| This compound-containing π-conjugated polymer | 600 nm | 0.05 | Orange Photoluminescence | nih.govresearchgate.net |

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

The photoluminescent behavior of this compound derivatives is profoundly influenced by their aggregation state, leading to either aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). In the AIE phenomenon, certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. core.ac.uk This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and activates radiative channels. core.ac.ukunirioja.es Conversely, many traditional luminophores suffer from ACQ, where their fluorescence intensity decreases or is quenched upon aggregation due to the formation of non-emissive excimers or π–π stacking interactions. core.ac.uk

Research into this compound-based systems has revealed that their AIE or ACQ behavior can be systematically controlled through structural modifications.

Cycloalkane-Fused Arsoles : The size of a cycloalkane ring fused to the this compound core plays a critical role in determining its solid-state emission properties. Studies on 1,2,5-triaryl-3,4-cycloalka[c]arsoles have shown that a cyclopentane-fused this compound derivative exhibits ACQ in the solid state. researchgate.net In contrast, analogous arsoles fused with larger rings, such as cyclohexane (B81311) or cycloheptane, display aggregation-induced emission enhancement (AIEE), a phenomenon closely related to AIE. researchgate.net This divergence is attributed to how the fused ring size affects the torsion between the this compound core and aryl groups, as well as structural relaxation in the excited state. researchgate.net

Benzo[b]this compound Derivatives : 2,3-Diarylbenzo[b]arsoles have been synthesized and shown to exhibit AIEE, with significantly stronger emission in the solid state compared to their solution state. nih.gov Further development of these systems has led to the creation of polymers with tunable emission characteristics. Main-chain polymers produced via Suzuki-Miyaura polycondensation and side-chain polymers from olefin metathesis polymerization showed different behaviors, with some exhibiting AIE enhancement and others ACQ. nih.gov

Peraryl Arsoles : A study on 2,3,4,5-tetraaryl-1-phenylarsoles demonstrated clear AIE characteristics. These compounds were nearly non-emissive in solution but showed intense fluorescence in the solid state, with quantum yields reaching as high as 0.61. anl.gov The perpendicular orientation of aryl groups at the 1,3,5-positions was found to be effective in restricting ACQ. anl.gov

This tunable behavior makes this compound derivatives promising candidates for applications where solid-state emission is crucial, such as in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.comrsc.org

Table 1: Emission Behavior of Selected this compound Derivatives

| Compound Class | Structural Feature | Emission Phenomenon | Quantum Yield (Φ) |

|---|---|---|---|

| Cycloalka[c]arsoles | Cyclopentane-fused | Aggregation-Caused Quenching (ACQ) | - |

| Cycloalka[c]arsoles | Cyclohexane-fused | Aggregation-Induced Emission Enhancement (AIEE) | - |

| 2,3-Diarylbenzo[b]arsoles | Diaryl-substituted | Aggregation-Induced Emission Enhancement (AIEE) | - |

| Peraryl Arsoles | 2,3,4,5-Tetraaryl-1-phenyl substituted | Aggregation-Induced Emission (AIE) | Up to 0.61 (in solid state) |

Mechanochromism in this compound Systems

Mechanochromism, the change in photophysical properties in response to mechanical stimuli such as grinding, shearing, or pressure, has been observed in several this compound-based systems. nih.gov This phenomenon typically arises from a transition between different physical states, such as crystalline and amorphous phases, which alters molecular packing and intermolecular interactions, thereby affecting the emission characteristics. anl.gov

Notable examples of mechanochromism in this compound-containing materials include:

Gold(I) Complex of Pentaphenylthis compound : A gold(I) chloride complex of 1,2,3,4,5-pentaphenylthis compound demonstrates distinct luminescent mechanochromism. nih.govanl.gov The original crystalline form of the complex exhibits a blue emission at a wavelength (λem) of 445 nm. anl.gov Upon grinding, the crystals are converted to an amorphous state, resulting in a bathochromic shift (red-shift) to a greenish-blue emission at 496 nm. nih.govanl.gov This change is reversible, highlighting its potential for use in mechanical sensors and memory devices.

Indole-Fused Benzothis compound (B14756793) Oxide : An indole-fused benzothis compound oxide has been reported to exhibit a mechanically induced change in its emission color. researchgate.net This behavior was linked to the removal of crystalline water, which triggered a change in the molecular packing and reduced excimer emission. researchgate.net

2,5-Diarylarsoles : Certain 2,5-diarylarsoles have also been shown to be mechanochromic. Grinding crystals of these compounds resulted in a hypsochromic shift (blue-shift) of their emission spectrum, which is attributed to changes in the molecular packing within the crystalline state. mdpi.com

Table 2: Mechanochromic Properties of this compound Compounds

| Compound | Mechanical Stimulus | Initial Emission | Post-Stimulus Emission |

|---|---|---|---|

| Gold(I) chloride complex of 1,2,3,4,5-pentaphenylthis compound | Grinding | Blue (445 nm) | Greenish-blue (496 nm) |

| Indole-fused benzothis compound oxide | Mechanical force | - (Color change observed) | - |

| 2,5-Diarylarsoles | Grinding | - (Hypsochromic shift observed) | - |

Control of Optical Properties via Transition Metal Coordination

The coordination of transition metals to the arsenic atom in this compound rings provides a powerful method for tuning their optical and electronic properties. The lone pair of electrons on the arsenic atom, combined with the low aromaticity of the this compound ring, allows for effective coordination with various metals. anl.gov This interaction can modify the frontier molecular orbitals of the this compound ligand, leading to changes in absorption and emission wavelengths, as well as luminescence quantum yields.

Key research findings in this area include:

Benzo[b]this compound Complexes : For 2-arylbenzo[b]this compound derivatives, it has been demonstrated that metal coordination to the arsenic atom significantly affects the emission color and/or quantum yield. This tunability is crucial for designing materials with specific photophysical characteristics for targeted applications.

Gold(I) Coordination : The formation of a gold(I) chloride complex with 1,2,3,4,5-pentaphenylthis compound resulted in a noticeable blue-shift of the emission compared to the uncomplexed this compound ligand. anl.gov This indicates that coordination can alter the energy of the excited state.

Palladium(II) Coordination : The effect of coordination to palladium on the optical properties of a dithienothis compound was found to be more subtle compared to its phosphole analogue. The absorption maximum shifted by only 5 nm, and emission still originated from the ligand-based absorption band rather than a charge-transfer band.

Rhenium(I) Coordination : The coordination chemistry of a 3H-1,2,3,4-triazathis compound derivative, formed via a cycloaddition reaction, has been investigated with Rhenium(I), demonstrating the potential for creating novel organometallic complexes with unique photophysical properties. researchgate.net

The ability to modulate the luminescent properties of arsoles through coordination with transition metals like gold, palladium, and rhenium opens up avenues for the development of advanced materials for sensing, photocatalysis, and optoelectronics. nih.govresearchgate.net

Materials Science Applications (e.g., Conjugated Systems for Advanced Materials)

The unique electronic structure of arsoles, characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) and π-conjugation involving the heavier arsenic atom, makes them highly attractive building blocks for advanced functional materials. nih.gov Their incorporation into conjugated systems has led to the development of novel molecules and polymers with distinct optoelectronic properties.

π-Conjugated Polymers : this compound derivatives have been successfully polymerized to create new classes of π-conjugated polymers. For instance, 2,3-diarylbenzo[b]arsoles have served as monomers for both main-chain and side-chain polymers through Suzuki–Miyaura polycondensation and olefin metathesis polymerization, respectively. nih.gov These polymers exhibit interesting luminescent properties, including AIE and ACQ, depending on their architecture. nih.gov In another study, a post-element-transformation technique was used to synthesize an this compound-containing π-conjugated polymer that displayed orange photoluminescence with an emission maximum at 600 nm. researchgate.net

Semiconducting Materials : The development of stable this compound-containing heterocycles has enabled their use in organic electronics. A copolymer incorporating a dithieno[3,2-b;2',3'-d]this compound unit was synthesized via Stille polymerization. This material was found to be a p-type semiconductor, demonstrating promising hole mobility when evaluated in a field-effect transistor. researchgate.net

Luminescent Materials : The inherent luminescent properties of arsoles, particularly their strong solid-state emission via the AIE mechanism, make them excellent candidates for use in organic light-emitting diodes (OLEDs) and solid-state lighting. anl.gov The ability to tune emission color and efficiency through chemical modification and metal coordination further enhances their potential in this area. researchgate.net

The ongoing research into arsenic-containing π-conjugated molecules and polymers continues to expand the field of functional organoarsenic chemistry, paving the way for new advanced materials with tailored electronic and photophysical properties. nih.govresearchgate.net

Sustainable Chemistry and Environmental Considerations in Arsole Research

Chemical Recycling Approaches for Arsenic in Arsoles

The potential toxicity of arsenic-containing materials upon disposal is a significant environmental concern. oup.comresearchgate.net To mitigate this, a chemical recycling approach for the arsenic present in arsoles has been proposed and demonstrated. oup.comdntb.gov.ua This strategy focuses on the recovery of arsenic in a reusable form from the arsole structure.

The core of this recycling method is an oxidative ring-opening reaction of the this compound. oup.com Research has shown that this reaction proceeds efficiently when the this compound is subjected to ultraviolet (UV) irradiation. oup.comresearchgate.netnii.ac.jp A key finding is that singlet oxygen, generated through the heavy-atom effect of the arsenic atom within the this compound molecule, triggers this oxidative ring-opening. oup.com The process effectively breaks the heterocyclic this compound ring, leading to the formation of phenylarsonic acid. oup.comresearchgate.net Phenylarsonic acid is a valuable chemical as it serves as a precursor for the synthesis of arsoles, thus closing the loop and establishing a method for the chemical recycling of the arsenic element. oup.com

| Step | Process | Key Reagents/Conditions | Product | Outcome |

| 1 | Oxidative Ring-Opening | This compound, Ultraviolet (UV) irradiation | Phenylarsonic acid | Degradation of this compound structure |

| 2 | Precursor Recovery | - | Phenylarsonic acid | Recovery of arsenic in a reusable chemical form |

| 3 | Re-synthesis | Phenylarsonic acid | This compound | Chemical recycling of the arsenic element oup.com |

Oxidative Degradation Pathways and Byproduct Formation

Understanding the degradation of arsoles is crucial for assessing their environmental fate and developing disposal strategies. The primary investigated degradation pathway for arsoles is oxidative degradation, which can lead to the breakdown of the core heterocyclic structure. oup.comdntb.gov.ua

The oxidative ring-opening reaction, also utilized for chemical recycling, represents a significant degradation pathway. oup.com This process, initiated by UV light and driven by singlet oxygen, cleaves the this compound ring. oup.comresearchgate.net The principal byproduct identified from this specific pathway is phenylarsonic acid. oup.comdntb.gov.ua The formation of this arsonic acid indicates the cleavage of the carbon-arsenic bonds within the heterocyclic ring and subsequent oxidation of the arsenic atom. While other, more complex degradation scenarios under various environmental conditions could produce a wider range of byproducts, the photo-oxidative pathway to phenylarsonic acid is a well-documented route. oup.commdpi.comresearchgate.net The general mechanism involves the formation of radical intermediates which react with oxygen, leading to the eventual breakdown of the molecular structure. researchgate.net

| Degradation Pathway | Initiator | Key Reactive Species | Primary Byproduct Identified |

| Photo-oxidative Ring-Opening | Ultraviolet (UV) Light | Singlet Oxygen | Phenylarsonic acid oup.comdntb.gov.ua |

Development of Non-Volatile Arsenic Precursors for Safer Synthetic Methodologies

A major challenge in organoarsenic chemistry has been the hazardous nature of the synthetic precursors traditionally employed. researchgate.netnih.gov Conventional synthetic routes to arsoles and other organoarsenic compounds often require highly toxic and volatile starting materials, such as arsenic chlorides (e.g., dichlorophenylarsine) and arsenic hydrides (arsines). researchgate.netresearchgate.netscite.ai The volatility of these precursors poses significant risks of exposure and environmental contamination.

To address these safety concerns, significant progress has been made in developing synthetic methods that utilize non-volatile arsenic precursors. researchgate.netnih.gov These approaches, sometimes termed Nonvolatile Intermediate Transformation (NIT) methods, have been pivotal in enabling safer and more practical access to functional organoarsenic compounds like arsoles. nih.gov

A key class of these safer precursors is the cyclooligoarsines, such as pentamethylcyclopentaarsine and hexaphenylcyclohexaarsine. researchgate.net These compounds have negligible volatility and can be prepared from non-volatile inorganic arsenic sources. researchgate.netnih.gov From these cyclooligoarsines, other useful intermediates like diiodoarsines (e.g., diiodophenylarsine) can be generated in situ. researchgate.netacs.org These diiodoarsines are effective for constructing the this compound skeleton through reactions with reagents like titanacyclopentadienes or zirconacycles, without the need to handle volatile arsenic chlorides. researchgate.netacs.org The development of these routes has been instrumental in advancing the study of this compound derivatives by providing a more practical and safer experimental foundation. researchgate.netresearchgate.net

| Precursor Type | Examples | Volatility | Hazards | Synthetic Application |

| Traditional | Arsenic Chlorides (e.g., Dichlorophenylarsine), Arsenic Hydrides | High | High toxicity, high volatility researchgate.netresearchgate.net | Conventional this compound synthesis |

| Non-Volatile | Cyclooligoarsines (e.g., Hexaphenylcyclohexaarsine), Diiodoarsines (e.g., Diiodophenylarsine) | Negligible / Low | Reduced handling risk due to low volatility researchgate.netresearchgate.net | Safer synthesis of arsoles via NIT methods nih.govacs.org |

Future Perspectives and Emerging Research Directions in Arsole Chemistry

Exploration of Novel Arsole Architectures and Derivatives

Recent breakthroughs in synthetic methodologies have unlocked the potential to create a diverse range of this compound-based molecules with tailored properties. For years, the practical synthesis of this compound derivatives was hampered by the use of volatile and hazardous arsenic precursors. A significant advancement has been the development of methods that utilize in-situ generated diiodoarsine species from cyclooligoarsines, which are non-volatile and safer to handle. researchgate.net This strategy has enabled the systematic synthesis of various this compound derivatives, including 9-arsafluorenes (dibenzoarsoles), 2,5-diarylarsoles, and dithieno[3,2-b:2′,3′-d]arsoles. researchgate.net

A key characteristic of these newer this compound derivatives is their remarkable stability, particularly their resistance to oxidation. researchgate.net Unlike their phosphorus analogs (phospholes), which are readily oxidized to the pentavalent state, many trivalent this compound derivatives exhibit high stability in air. researchgate.netchemistryviews.org This stability is crucial for their practical application in materials science and catalysis. For instance, the first synthesized dithieno[3,2-b:2′,3′-d]this compound derivative proved to be stable against oxidation by ambient air, a property not shared by its phosphorus-containing counterpart. chemistryviews.orgnih.gov

Research is also focused on creating more complex fused-ring systems and exploring their fundamental properties. The synthesis of cycloalkane-fused arsoles has revealed that the stability of the this compound ring can be influenced by the nature of the fused ring structure. researchgate.net While the parent this compound (C₄H₅As) has not been isolated in its pure form, a variety of substituted derivatives like pentaphenylthis compound and 1-chloro-2,3,4,5-tetraphenylthis compound have been known for some time and continue to be subjects of study. wikipedia.org Looking forward, theoretical concepts such as "sexithis compound" (a molecule containing six bonded this compound rings) and "sexibenzthis compound" (containing six fused benzthis compound units) represent aspirational targets for synthetic chemists, though they have yet to be synthesized. bris.ac.uk

Table 1: Examples of Novel this compound Architectures This table is interactive. You can sort and filter the data.

| Derivative Name | Class | Key Feature(s) | Reference(s) |

|---|---|---|---|

| 9-Arsafluorene | Dibenzothis compound | High oxidation resistance; used in ligand synthesis. | researchgate.net |

| 2,5-Diarylarsoles | Diaryl-substituted this compound | Synthesized via in-situ generated diiodoarsines. | researchgate.net |

| Dithieno[3,2-b:2′,3′-d]this compound | Fused Heterocycle | Air-stable; used in semiconducting polymers. | chemistryviews.orgnih.gov |

| Cycloalkane-fused Arsoles | Fused Heterocycle | Stability is dependent on the fused alkane ring. | researchgate.net |

Expanding Scope of Catalytic Transformations with this compound Ligands